molecular formula C15H15N3O B2427406 1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole CAS No. 876891-07-5

1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B2427406
CAS No.: 876891-07-5
M. Wt: 253.305
InChI Key: IZPAMRWXZRAVCP-UHFFFAOYSA-N
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Description

1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis. The compound’s structure features a benzotriazole ring substituted with a 2-(4-methylphenoxy)ethyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-benzotriazole with 2-(4-methylphenoxy)ethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted benzotriazole derivatives with various alkyl or acyl groups.

Scientific Research Applications

1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Employed as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or interfere with cellular signaling pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[2-(4-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:

    1H-benzotriazole: The parent compound, which lacks the 2-(4-methylphenoxy)ethyl substitution.

    1-[2-(4-chlorophenoxy)ethyl]-1H-benzotriazole: A similar compound with a chlorine atom instead of a methyl group on the phenoxy ring.

    1-[2-(4-methoxyphenoxy)ethyl]-1H-benzotriazole: A derivative with a methoxy group on the phenoxy ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-12-6-8-13(9-7-12)19-11-10-18-15-5-3-2-4-14(15)16-17-18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPAMRWXZRAVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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